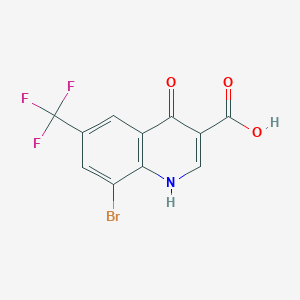

8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid

Overview

Description

“8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid” is a heterocyclic compound . It is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

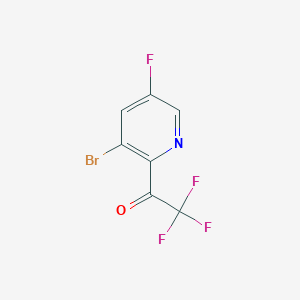

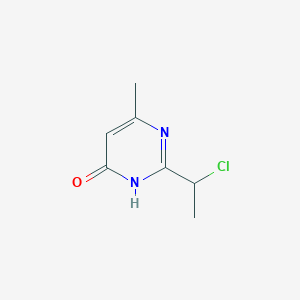

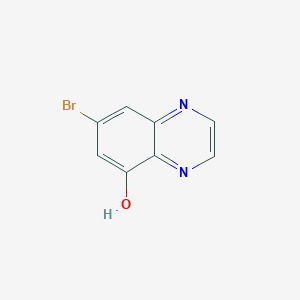

Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared via multi-step reactions . Quinoline synthesis involves several well-known classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .Molecular Structure Analysis

The molecular formula of “this compound” is C11H5BrF3NO3. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline derivatives have been prepared via multi-step reactions . These reactions involve various protocols such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 336.06 g/mol. More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications

Chemical Synthesis and Structural Analysis

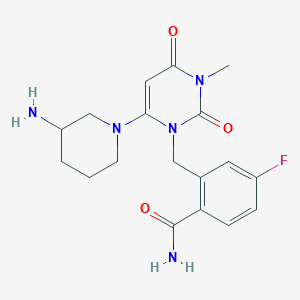

8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid and its derivatives show diverse chemical reactivity and structural features that are of interest in chemical synthesis. Ukrainets et al. (2013) explored the synthesis and diuretic activity of various quinoline derivatives, highlighting the enhanced diuretic activity of brominated analogs compared to their non-brominated counterparts. Additionally, Klásek et al. (2003) discussed the molecular rearrangement of certain quinoline derivatives, providing insights into the structural transformations and synthesis of novel compounds. These studies contribute to the understanding of the chemical behavior and potential applications of quinoline derivatives in various fields, including medicinal chemistry (Ukrainets, Golik, & Chernenok, 2013), (Klásek, Kořistek, Sedmera, & Halada, 2003).

Antibacterial Activity

Lingaiah et al. (2012) synthesized novel quinoline derivatives with antibacterial properties. They explored the reaction of 7-trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid ethyl ester with amino acids, leading to compounds with promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains. This research suggests potential applications of this compound derivatives in developing new antibacterial agents (Lingaiah et al., 2012).

Photochemical and Biomolecular Properties

Bonacorso et al. (2018) reported on the synthesis and photophysical properties of novel quinoline derivatives. The study focused on the interaction of these compounds with ct-DNA, indicating strong binding affinities, which suggests potential applications in the field of molecular biology and drug design. This research highlights the diverse functional capabilities of quinoline derivatives, extending their utility beyond traditional chemical synthesis (Bonacorso, Rodrigues, Iglesias, Silveira, Feitosa, Rosa, Martins, Frizzo, & Zanatta, 2018).

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, the future directions for “8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid” and similar compounds could involve further exploration of their potential applications in these areas.

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors .

Mode of Action

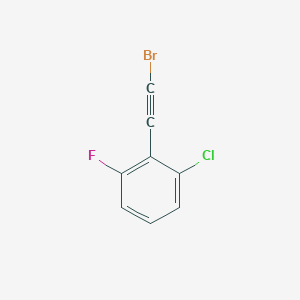

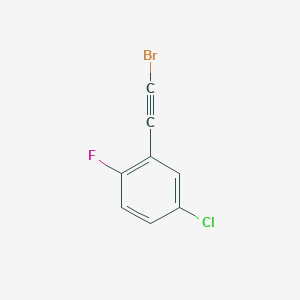

Similar compounds have been known to participate in various chemical reactions such as suzuki–miyaura (sm) cross-coupling .

Result of Action

Similar compounds have been known to exhibit various biological activities .

Properties

IUPAC Name |

8-bromo-4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrF3NO3/c12-7-2-4(11(13,14)15)1-5-8(7)16-3-6(9(5)17)10(18)19/h1-3H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFAJSMPJMFKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

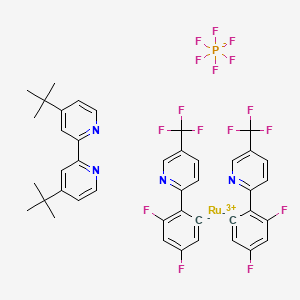

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-{2-[2-(4-Azidobenzoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1384610.png)

![8-Bromo-2'-deoxy-N-[(dimethylamino)methylidene]guanosine](/img/structure/B1384612.png)

![3-Bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384617.png)

![5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol](/img/structure/B1384619.png)